
(r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a phenyl group that bears an isopropylsulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction, where the phenyl group is treated with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring, potentially yielding sulfides or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine can serve as a chiral building block for the construction of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(2-(Methylsulfonyl)phenyl)pyrrolidine
- ®-2-(2-(Ethylsulfonyl)phenyl)pyrrolidine
- ®-2-(2-(Propylsulfonyl)phenyl)pyrrolidine
Uniqueness
Compared to its analogs, ®-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine may exhibit distinct physical, chemical, and biological properties due to the presence of the isopropylsulfonyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and effects.
Eigenschaften
CAS-Nummer |
900174-90-5 |
|---|---|
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
(2R)-2-(2-propan-2-ylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)17(15,16)13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
SPGJOXUIQRAPPZ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1[C@H]2CCCN2 |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


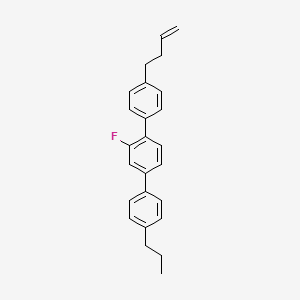
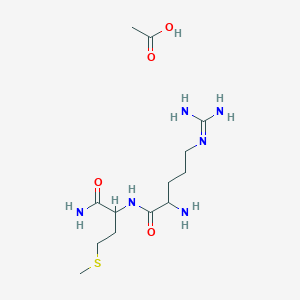


![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)


![{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)

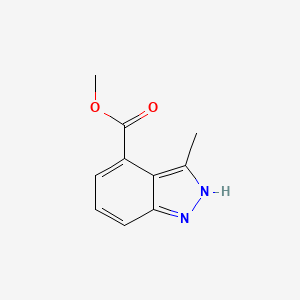
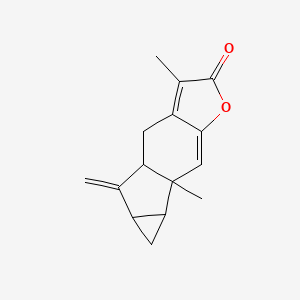
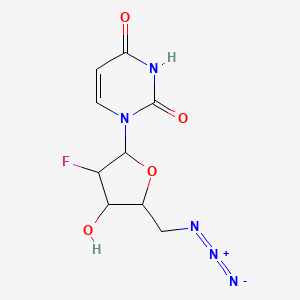
![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)

